

# An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPR741

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SPR741	
Cat. No.:	B15563043	Get Quote

# Introduction

**SPR741** is an investigational cationic peptide, derived from polymyxin B, engineered to function as an antibiotic potentiator.[1][2] It is designed to disrupt the outer membrane of Gramnegative bacteria, thereby increasing its permeability and enabling co-administered antibiotics to reach their intracellular targets more effectively.[1][3] Unlike its parent compound, **SPR741** has minimal intrinsic antibacterial activity and has been chemically modified to reduce the nephrotoxicity associated with the polymyxin class.[4][5][6][7][8] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **SPR741**, tailored for researchers, scientists, and drug development professionals.

# **Pharmacokinetics**

The pharmacokinetic profile of **SPR741** has been evaluated in both preclinical models and human clinical trials. These studies have characterized its absorption, distribution, metabolism, and excretion, providing a foundation for dosing regimen selection.

## **Human Pharmacokinetics**

Phase 1 studies in healthy adult subjects have demonstrated that **SPR741** exhibits a linear and dose-proportional pharmacokinetic profile.[4]

Single Ascending Dose (SAD) Study:



Following a single 1-hour intravenous infusion of **SPR741** at doses ranging from 100 mg to 800 mg, the plasma concentration peaked at approximately one hour and then declined over a 24-hour period.[4][9] The mean half-life (t½) ranged from 2.0 to 3.8 hours.[4][9] A significant portion of the administered dose, over 50%, was excreted unchanged in the urine within the first 4 hours post-dose for doses between 100 mg and 800 mg.[4][5][6][10]

Dose	Cmax (µg/mL)	AUC (μg*h/mL)	t½ (h)
100 mg	10.1 ± 1.9	22.8 ± 3.4	2.0 ± 0.2
200 mg	20.3 ± 4.2	47.9 ± 9.1	2.3 ± 0.3
400 mg	41.5 ± 9.0	101.0 ± 19.0	2.6 ± 0.4
800 mg	85.1 ± 18.2	215.0 ± 45.0	3.8 ± 1.2

Data are presented as mean ± standard deviation. Sourced from Eckburg et al.,

2019.[4]

## Multiple Ascending Dose (MAD) Study:

In a study where **SPR741** was administered as a 1-hour infusion every 8 hours for 14 days, there was no evidence of drug accumulation at doses up to 400 mg.[4][5] The mean half-life was approximately 2.2 hours on day 1 and ranged from 3.2 to 14.0 hours on day 14.[4][5] Mean trough plasma concentrations remained stable from the second day through the end of the study.[4]



Dose (q8h)	Day	Cmax (µg/mL)	AUC0-8h (μg*h/mL)	t½ (h)
50 mg	1	5.2 ± 0.8	11.2 ± 1.7	2.2 ± 0.2
14	5.9 ± 1.0	13.9 ± 2.6	3.2 ± 0.4	
200 mg	1	20.9 ± 3.5	45.7 ± 7.9	2.2 ± 0.3
14	24.3 ± 5.1	58.9 ± 12.1	4.0 ± 0.9	
400 mg	1	42.1 ± 8.1	98.6 ± 18.9	2.2 ± 0.3
14	50.1 ± 11.2	129.0 ± 29.8	14.0 ± 11.9	

Data are

presented as

mean ± standard

deviation.

Sourced from

Eckburg et al.,

2019.[4]

# **Drug-Drug Interactions**

Coadministration of a single 400 mg intravenous dose of **SPR741** with  $\beta$ -lactam antibiotics, including piperacillin-tazobactam, ceftazidime, and aztreonam, did not result in any significant alteration of the pharmacokinetic profiles of either **SPR741** or the partner antibiotics.[4][5][9]

# **Animal Pharmacokinetics**

In neutropenic murine thigh infection models, subcutaneously administered **SPR741** was well-absorbed.[11] A one-compartment model best described the pharmacokinetic parameters, which included a volume of distribution (V) of 0.35 L/kg, an absorption rate constant ( $k_{01}$ ) of 16.15  $h^{-1}$ , and an elimination rate constant ( $k_{10}$ ) of 1.56  $h^{-1}$ .[11]

# Pharmacodynamics Mechanism of Action



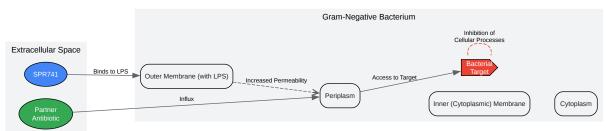




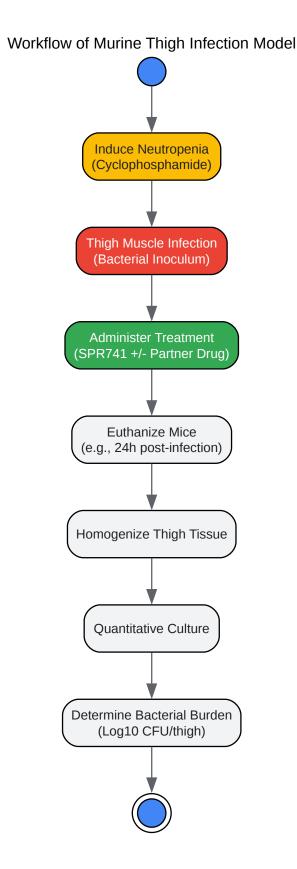
SPR741 is a polymyxin B derivative that lacks the fatty acyl tail and has a reduced net positive charge.[7][8][9][12] These modifications diminish its intrinsic antibacterial activity and reduce its potential for nephrotoxicity.[7][8][9] The primary mechanism of action of SPR741 is the disruption of the outer membrane of Gram-negative bacteria.[3][12] It interacts with the lipopolysaccharide (LPS) in the outer membrane, causing perturbations and increasing membrane permeability.[9][12] This allows co-administered antibiotics, which may otherwise be unable to penetrate the outer membrane, to access their targets within the bacterial cell.[1][3] Studies have shown that SPR741 induces the expression of RcsAB, a stress sensor for outer membrane perturbation, confirming its targeted effect.[12]



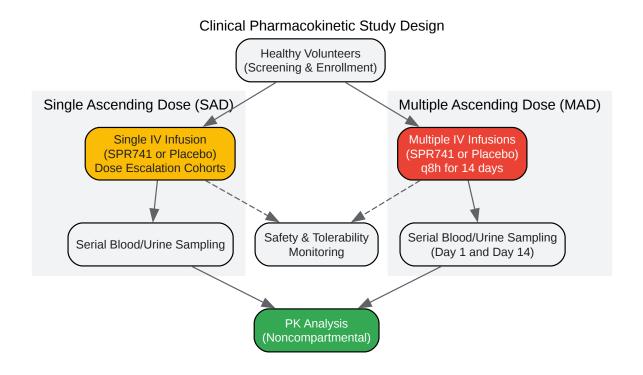
#### Mechanism of Action of SPR741











Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. SPR741 Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined







with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPR741]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563043#pharmacokinetics-and-pharmacodynamics-of-spr741]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com